5-Benzoyl-2,4-diphenyl-6H-1,3-oxazin-6-one
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Overview
Description
5-Benzoyl-2,4-diphenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a benzoyl group and two phenyl groups attached to an oxazinone ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2,4-diphenyl-6H-1,3-oxazin-6-one typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine. This reaction is often carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . Another method involves the catalytic carbonylation of aromatic oximes . The reaction conditions can vary, but common solvents include dichloromethane and ethanol, and the reactions are often performed at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2,4-diphenyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxazinone ring or the benzoyl group.
Substitution: Substitution reactions can occur at the phenyl or benzoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol, dichloromethane, or acetic acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-Benzoyl-2,4-diphenyl-6H-1,3-oxazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activities make it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Benzoyl-2,4-diphenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. For example, as a modulator of glucocorticoid receptors, it can influence the expression of genes involved in inflammation and immune response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-4-phenylisoxazol-5(2H)-one: This compound shares a similar structure but has an isoxazole ring instead of an oxazinone ring.
2,5-Diphenyloxazole: Another similar compound with an oxazole ring, differing in the position and type of substituents.
Uniqueness
5-Benzoyl-2,4-diphenyl-6H-1,3-oxazin-6-one is unique due to its specific arrangement of benzoyl and phenyl groups on the oxazinone ring. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
62094-36-4 |
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Molecular Formula |
C23H15NO3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-benzoyl-2,4-diphenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C23H15NO3/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24-22(27-23(19)26)18-14-8-3-9-15-18/h1-15H |
InChI Key |
RQUURNRPFQKXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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